2-Propylheptane-1,2-diol
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Overview
Description
2-Propylheptane-1,2-diol is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylheptane-1,2-diol can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. This process can be carried out using osmium tetroxide or potassium permanganate, which adds hydroxyl groups to the double bond of an alkene, resulting in the formation of a diol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydroformylation of C4 alkenes followed by hydrogenation of the resulting aldehyde . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Propylheptane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Propylheptane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, these interactions can affect enzyme activity, protein folding, and cellular signaling pathways .
Comparison with Similar Compounds
2-Propylheptanol: An oxo alcohol with similar industrial applications.
2-Ethylhexanol: Another oxo alcohol used in the production of plasticizers and solvents.
Ethylene Glycol: A simpler diol used as an antifreeze and in the production of polyesters.
Uniqueness: 2-Propylheptane-1,2-diol is unique due to its specific structure, which provides distinct reactivity and physical properties compared to other diols. Its branched structure and two hydroxyl groups make it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
64310-13-0 |
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Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2-propylheptane-1,2-diol |
InChI |
InChI=1S/C10H22O2/c1-3-5-6-8-10(12,9-11)7-4-2/h11-12H,3-9H2,1-2H3 |
InChI Key |
VOZJMZFVAPEYKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)(CO)O |
Origin of Product |
United States |
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